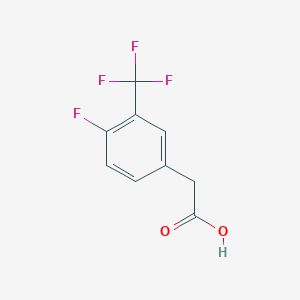

4-Fluoro-3-(trifluoromethyl)phenylacetic acid

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The aromatic region typically exhibits two doublets for the H2 and H5 protons (δ 7.3–7.6 ppm), split due to coupling with fluorine atoms. The methylene group (-CH₂-) of the acetic acid moiety appears as a singlet at δ 3.6–3.8 ppm, while the carboxylic acid proton resonates broadly at δ 12–13 ppm.

- ¹³C NMR : Key signals include the carbonyl carbon (δ 170–175 ppm), aromatic carbons (δ 115–135 ppm), and the trifluoromethyl carbon (δ 122–125 ppm, quartet due to J₃ coupling with fluorine).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Prominent absorption bands include:

Mass Spectrometry (MS)

The molecular ion peak appears at m/z 222.03 (C₉H₆F₄O₂⁺), with fragmentation patterns showing losses of CO₂ (44 Da) and CF₃ (69 Da).

Crystallographic Analysis and Conformational Studies

While crystallographic data for this specific compound is limited in public databases, analogous fluorinated phenylacetic acids exhibit planar aromatic rings with coplanar acetic acid groups due to conjugation. The trifluoromethyl group adopts a trigonal pyramidal geometry , creating steric hindrance that may distort the phenyl ring’s planarity. Computational models predict a dihedral angle of 15–25° between the acetic acid side chain and the aromatic ring, optimizing hydrogen-bonding interactions in the solid state.

Comparative Structural Analysis with Fluorinated Phenylacetic Acid Derivatives

The structural and electronic effects of substituent positioning are illustrated below for related compounds:

Properties

IUPAC Name |

2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-7-2-1-5(4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQPQAYFSXCYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372165 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220227-47-4 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220227-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-fluorobenzaldehyde with trifluoromethyl iodide in the presence of a base, followed by oxidation to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding acid derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydride and various nucleophiles are employed

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

4-Fluoro-3-(trifluoromethyl)phenylacetic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its applications include:

- Building Block for Fluorinated Pharmaceuticals: The compound is utilized in the development of drugs with enhanced metabolic stability and bioavailability due to its fluorinated nature.

- Synthesis of Agrochemicals: It plays a role in creating agrochemical products that require specific chemical properties for efficacy.

Biology

The compound has been investigated for its potential biological activities, including:

- Enzyme Inhibition: Studies have shown that it can inhibit specific enzymes, which may be relevant for drug design targeting metabolic pathways.

- Receptor Binding Studies: Its structural characteristics allow effective binding to certain receptors, influencing physiological responses.

Medicine

Research into the therapeutic properties of this compound has revealed promising results:

- Anticancer Activity: In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 0.1 to 1 µM. Mechanistic studies indicated that the compound induces apoptosis in cancer cells through caspase activation.

- Potential Anti-inflammatory Properties: The compound has shown promise in reducing inflammation, making it a candidate for further pharmacological exploration.

Industry

In industrial applications, this compound is utilized for:

- Advanced Materials Development: It is employed in the production of specialty chemicals and materials with enhanced chemical resistance and stability.

- Polymer Synthesis: The compound contributes to developing polymers with unique properties beneficial for various applications.

Data Tables

| Application Area | Specific Use | Outcome |

|---|---|---|

| Chemistry | Building block for pharmaceuticals | Enhanced metabolic stability |

| Biology | Enzyme inhibition | Significant inhibition observed |

| Medicine | Anticancer activity | IC50 values between 0.1 - 1 µM |

| Industry | Advanced materials | Improved chemical resistance |

Case Study 1: Anticancer Activity

A study explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through caspase activation, showcasing its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of this compound revealed that it effectively inhibits specific enzymes involved in metabolic pathways. This property positions it as a potential lead compound for drug development aimed at metabolic disorders.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(trifluoromethyl)phenylacetic acid involves its interaction with various molecular targets. The presence of fluoro and trifluoromethyl groups enhances its ability to interact with enzymes and receptors, potentially leading to biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares key structural analogs, focusing on substituent positions, halogens, and functional groups:

Key Observations:

- Positional Isomerism : Moving the fluorine and CF₃ groups (e.g., 2-F vs. 4-F) can drastically affect electronic distribution and intermolecular interactions .

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group introduces additional oxygen, increasing polarity but maintaining lipophilicity .

Biological Activity

4-Fluoro-3-(trifluoromethyl)phenylacetic acid is a fluorinated aromatic compound that has gained attention in medicinal chemistry due to its potential biological activities. The presence of fluorine and trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, which are critical for its pharmacokinetic properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C9H6F4O2

- Molecular Weight : 222.14 g/mol

- Appearance : Off-white crystals

- Melting Point : >230 °F (110 °C)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's electron-withdrawing fluorine atoms can enhance binding affinity and specificity towards these targets, potentially leading to modulation of biochemical pathways involved in inflammation and pain perception.

Structure-Activity Relationships (SAR)

Research has indicated that the introduction of electron-withdrawing groups, such as fluorine, significantly improves the potency of related compounds. In a study exploring similar aryl acetamides, it was found that fluorinated derivatives exhibited enhanced biological activity compared to their non-fluorinated counterparts. This trend suggests that the structural modifications can lead to improved pharmacological profiles .

Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Antiproliferative | Exhibits cytotoxic effects in cancer cell lines, indicating potential for cancer therapy applications. | |

| Enzyme Inhibition | Interacts with specific enzymes, modulating their activity; potential applications in drug discovery. | |

| Anti-inflammatory | Suggests therapeutic applications in inflammatory diseases due to its ability to influence inflammation pathways. |

Case Studies

- Cytotoxicity in Cancer Research : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The compound was tested against several human leukemia cell lines, demonstrating IC50 values indicating effective inhibition of cell proliferation.

- Inflammation Modulation : A study highlighted the compound's ability to inhibit pro-inflammatory cytokines in cellular models, suggesting its utility in treating conditions characterized by chronic inflammation.

- Proteomics Applications : The compound has been utilized as a biochemical tool in proteomics research due to its capacity to interact with specific proteins and enzymes, facilitating studies on protein function and interactions.

Pharmacokinetics

Fluorinated compounds like this compound are generally well absorbed and demonstrate favorable metabolic profiles. Their enhanced stability often results in improved bioavailability, making them suitable candidates for further drug development .

Q & A

Q. What are the common synthetic routes for 4-Fluoro-3-(trifluoromethyl)phenylacetic acid, and what reagents are typically involved?

- Methodological Answer : The synthesis of fluorinated phenylacetic acids often involves:

- Friedel-Crafts alkylation : Using fluorinated benzyl chloride derivatives with malonic ester or cyanide intermediates, followed by hydrolysis .

- Nucleophilic substitution : Fluorinated aryl halides (e.g., 4-fluoro-3-(trifluoromethyl)phenylacetonitrile) reacted with acetic acid derivatives under basic conditions .

- Cross-coupling reactions : Suzuki-Miyaura coupling with fluorinated boronic acids (e.g., 2-fluoro-4-(trifluoromethyl)phenylboronic acid) and acetic acid precursors .

Key reagents include trifluoromethyl-containing benzyl halides, diethyl malonate, and palladium catalysts.

Q. How is this compound characterized structurally and analytically?

- Methodological Answer : Characterization typically employs:

- NMR spectroscopy : and NMR to confirm fluorine substitution patterns and acetic acid moiety integration .

- Mass spectrometry (LC-MS/MS) : High-resolution MS for molecular weight verification and fragmentation analysis, critical for distinguishing fluorinated analogs .

- Chromatography (HPLC/GC) : Reverse-phase HPLC (e.g., LiChrosorb® RP-8 columns) with UV detection for purity assessment .

Q. What are the primary research applications of this compound in pharmaceutical chemistry?

- Methodological Answer : It serves as a key intermediate in:

- Drug synthesis : Incorporation into non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors due to its electron-withdrawing trifluoromethyl group enhancing metabolic stability .

- Protease inhibition : Fluorinated phenylacetic acids are used to modulate enzyme active sites in mechanistic studies .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in fluorination steps?

- Methodological Answer :

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency with fluorinated boronic acids .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates in nucleophilic substitutions .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during hydrolysis of nitrile intermediates .

Q. What analytical challenges arise when quantifying trace amounts of this compound in biological matrices?

- Methodological Answer : Challenges include:

- Matrix interference : Co-eluting biomolecules require solid-phase extraction (SPE) or derivatization (e.g., esterification) for clean LC-MS/MS detection .

- Fluorine-specific detection : Use NMR or fluorine-tagged probes to enhance sensitivity in complex samples .

- Calibration standards : Isotope-labeled analogs (e.g., -labeled) are recommended for accurate quantification .

Q. What mechanistic insights explain its role in modulating enzyme activity?

- Methodological Answer :

- Electron-withdrawing effects : The trifluoromethyl group stabilizes transition states in enzyme-substrate interactions, as shown in kinetic studies with fluorinated inhibitors .

- Steric effects : The 3-(trifluoromethyl) substitution disrupts binding in hydrophobic enzyme pockets, validated via X-ray crystallography .

Q. What safety protocols are critical when handling fluorinated phenylacetic acids?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.